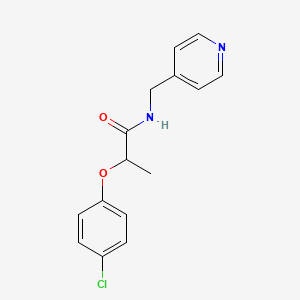

![molecular formula C19H16ClF3N6OS B4621177 5-(5-chloro-2-thienyl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4621177.png)

5-(5-chloro-2-thienyl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Overview

Description

The compound "5-(5-chloro-2-thienyl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide" belongs to the pyrazolo[1,5-a]pyrimidine class, known for its diverse chemical and biological properties. Pyrazolo[1,5-a]pyrimidines are recognized for their structural similarity to purine and have been explored for various pharmacological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the condensation of amino-pyrazole with suitable carbonyl compounds under cyclization conditions. For example, derivatives similar to the target compound have been synthesized by condensing dimethylamine with carboxylic acid derivatives of pyrazolo[1,5-a]pyrimidine, followed by various functionalization steps to introduce the desired substituents (Ju Liu et al., 2016).

Molecular Structure Analysis

The crystal structure of related pyrazolo[1,5-a]pyrimidine derivatives reveals a compact and planar configuration, facilitating interactions with biological targets. The presence of trifluoromethyl groups contributes to the molecule's lipophilicity and potential membrane permeability (D. Flores et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including N-alkylation, amidation, and cyclization, allowing for the introduction of diverse substituents and the synthesis of complex derivatives. These reactions are crucial for modifying the molecule's chemical properties and enhancing its biological activity (Miha Drev et al., 2014).

Scientific Research Applications

Discovery and Pharmacological Applications

One relevant area of research includes the development of novel compounds for therapeutic purposes. For example, the discovery of GS-5806, an orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor, demonstrates the continuous effort in discovering new therapeutic agents. GS-5806 showcases the importance of structural optimization for enhancing pharmacological properties, such as potency and bioavailability, through modifications like converting to specific heterocycles and introducing functional groups (Mackman et al., 2015). This research highlights the significance of chemical modifications in the development of new drugs, which could be a principle applicable to the exploration of the uses of the specified compound in scientific research.

Toxicological Studies

Another pertinent area involves toxicological studies, such as the investigation of human exposure to various chemicals and their potential toxic effects. For instance, a study on the toxic effects and management of poisoning from specific fungicides and chemicals demonstrates the critical need for understanding the health impacts of chemical exposure (Chen et al., 2013). Similarly, examining the effects of environmental chemicals on human health, such as the exposure to pyrethroids and their impact on semen quality, underscores the importance of assessing and mitigating the risks associated with chemical exposures (Hu et al., 2019).

Analytical Method Development

The development of analytical methods for detecting and quantifying chemical compounds in biological matrices is crucial for both pharmacological research and toxicological assessments. Research into stable isotope dilution analysis and the quantification of bioactive pyridines in human plasma and urine after coffee consumption illustrates the advancements in analytical techniques for monitoring exposure to bioactive compounds (Lang et al., 2010). This approach could be applied to the study of the specified compound, enabling precise measurement of its presence and metabolism in biological systems.

properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)-N-[1-(1-ethylpyrazol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N6OS/c1-3-28-7-6-11(26-28)10(2)24-18(30)13-9-17-25-12(14-4-5-16(20)31-14)8-15(19(21,22)23)29(17)27-13/h4-10H,3H2,1-2H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUVFDMBFXKAEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(C)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4621101.png)

![(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol](/img/structure/B4621106.png)

![4-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4621133.png)

![2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4621138.png)

![ethyl 2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4621149.png)

![ethyl {2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4621154.png)

![3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4621164.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4621171.png)

![diethyl 3-methyl-5-[({[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4621183.png)

![1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B4621185.png)

![methyl 4-cyano-3-methyl-5-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4621193.png)